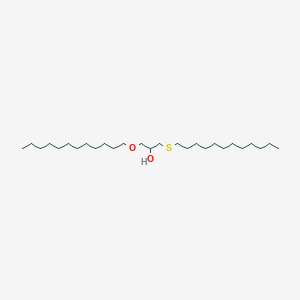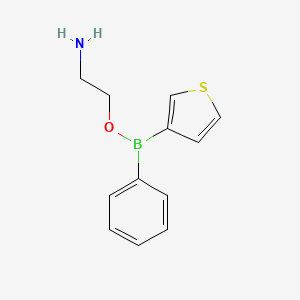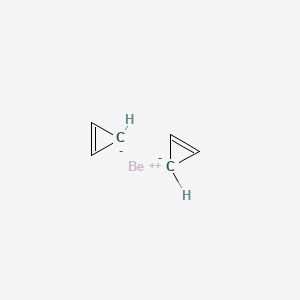
beryllium;cyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium;cyclopropene is a compound that combines the unique properties of beryllium, a lightweight and strong alkaline earth metal, with cyclopropene, a highly strained cyclic alkene. Cyclopropene consists of three carbon atoms joined in a ring with one double bond, making it a fascinating chemical entity with several intriguing properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropene derivatives typically involves the reaction of carbenes with alkenes or cycloalkenes. Carbenes, such as methylene, react with the double bond in alkenes to form cyclopropane structures . For beryllium;cyclopropene, the synthesis may involve the use of beryllium-containing reagents in conjunction with cyclopropene precursors. One common method is the reaction of beryllium halides with cyclopropene under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product. The use of advanced techniques, such as microwave-assisted synthesis, can also enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium;cyclopropene can undergo various types of chemical reactions, including:
Oxidation: Beryllium can be oxidized to form beryllium oxide (BeO) when exposed to oxygen.
Reduction: Reduction reactions may involve the conversion of beryllium ions back to metallic beryllium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxygen, chlorine, and bromine for oxidation reactions.
Reducing agents: Hydrogen gas for reduction reactions.
Substitution reagents: Carbenes and other electrophilic reagents for substitution reactions.
Major Products
The major products formed from these reactions include beryllium oxide, beryllium halides, and various substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Beryllium;cyclopropene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of beryllium;cyclopropene involves the interaction of the cyclopropene ring with various molecular targets. The strained nature of the cyclopropene ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The formation of carbenes and their subsequent reactions with alkenes to form cyclopropane structures is a key aspect of its reactivity . Additionally, the presence of beryllium can influence the reactivity and stability of the compound, contributing to its unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to beryllium;cyclopropene include:
Cyclopropane: A simple three-membered ring alkane with high reactivity due to ring strain.
Cyclopropene: The parent compound with a double bond in the three-membered ring.
Beryllium oxide: A compound formed from the oxidation of beryllium.
Uniqueness
This compound is unique due to the combination of beryllium’s properties with the strained cyclopropene ring
Propriétés
Numéro CAS |
60489-99-8 |
|---|---|
Formule moléculaire |
C6H6Be |
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
beryllium;cyclopropene |
InChI |
InChI=1S/2C3H3.Be/c2*1-2-3-1;/h2*1-3H;/q2*-1;+2 |
Clé InChI |
PNRIKQWHNOSIOI-UHFFFAOYSA-N |
SMILES canonique |
[Be+2].[CH-]1C=C1.[CH-]1C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



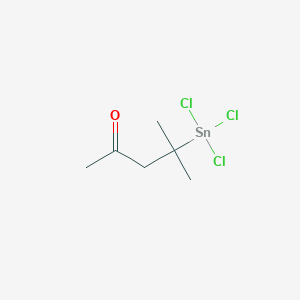
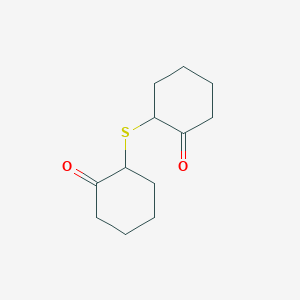
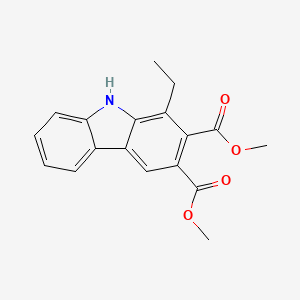
![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)
![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)

![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)



